

# Predicted ADMET properties of cyclopropyl-aryl-methylamines

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine |
| Cat. No.:      | B1586217                                     |

[Get Quote](#)

An In-Depth Technical Guide to the Predicted ADMET Profile of Cyclopropyl-Aryl-Methylamines

## Introduction: The Rise and Risks of a Privileged Scaffold

In modern medicinal chemistry, the cyclopropyl-aryl-methylamine scaffold has emerged as a compelling structural motif. The cyclopropyl group, prized for its ability to impart conformational rigidity and enhance metabolic stability, offers a strategic tool to refine molecular architecture and improve potency.<sup>[1][2]</sup> When combined with an aryl-methylamine, this scaffold provides a versatile framework for interacting with a wide range of biological targets. However, the very features that make this scaffold attractive also introduce significant challenges in absorption, distribution, metabolism, excretion, and toxicity (ADMET). The amine functionality, crucial for solubility and target engagement, is a well-known flag for liabilities such as hERG channel inhibition and P-glycoprotein efflux.<sup>[3][4]</sup> More critically, the juxtaposition of the cyclopropyl ring and the amine group creates a potential metabolic liability, where cytochrome P450 (CYP) mediated oxidation can lead to ring-opening and the formation of reactive, toxic intermediates.<sup>[1][5]</sup>

This guide, intended for drug development scientists, provides a deep dive into the predicted ADMET properties of this chemical class. We will move beyond simple data reporting to explain the underlying physicochemical and biochemical causality behind the predictions. By adopting an *in silico*-first strategy, we can anticipate potential development hurdles, prioritize compounds

with more favorable profiles, and design rational, targeted experimental validation plans. This approach is fundamental to the "fail early, fail cheap" paradigm, reducing the high rate of attrition that plagues drug discovery.[\[6\]](#)[\[7\]](#)

## Part 1: The In Silico ADMET Prediction Workflow

An effective drug discovery campaign leverages computational tools to build a comprehensive ADMET profile before a compound is ever synthesized.[\[8\]](#)[\[9\]](#) This allows for the rapid, cost-effective screening of large virtual libraries, ensuring that resource-intensive experimental work is focused on candidates with the highest probability of success.[\[6\]](#) The following workflow outlines a systematic approach to predicting the ADMET properties of novel cyclopropyl-aryl-methylamines.



[Click to download full resolution via product page](#)

Caption: In Silico ADMET Prediction Workflow.

## Protocol 1: Generating a Predictive ADMET Profile

This protocol describes a generalized, step-by-step methodology using a composite of commercially available and open-source ADMET prediction platforms (e.g., ADMET Predictor™, pkCSM, SwissADME).[10][11][12]

- Input Molecular Structure:
  - 1.1. Obtain the 2D structure of the target cyclopropyl-aryl-methylamine as a SMILES string or SDF file.
  - 1.2. Input the structure into the prediction software. The software parses the structure to calculate a wide array of molecular descriptors.[10]
- Calculate Physicochemical Properties:
  - 2.1. Execute modules to predict fundamental properties. These form the basis for most ADMET models.[13][14]
  - 2.2. Key properties to calculate:
    - pKa: The amine's basicity is critical for solubility and off-target effects like hERG.
    - LogP/LogD: Lipophilicity, which governs membrane permeability and protein binding. LogD is more relevant at physiological pH for ionizable amines.[10]
    - Topological Polar Surface Area (TPSA): A key predictor of cell and BBB permeability.
    - Molecular Weight (MW): A core component of drug-likeness rules.
- Run ADME Prediction Models:
  - 3.1. Absorption: Run models for Human Intestinal Absorption (HIA), Caco-2 permeability, and overall oral bioavailability.
  - 3.2. Distribution: Execute models for Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration (logBB).
  - 3.3. Metabolism: Utilize modules that predict interaction with major CYP450 isoforms (e.g., substrate/inhibitor of 1A2, 2C9, 2D6, 3A4) and predict the specific Sites of Metabolism (SoM).[15]
  - 3.4. Excretion: Predict the likely clearance pathways (renal vs. hepatic).

- Execute Toxicity Models:
  - 4.1. Run the hERG inhibition model to predict the likelihood of cardiotoxicity.
  - 4.2. Execute models for hepatotoxicity and mutagenicity (Ames test).
  - 4.3. Assess any structural alerts for the formation of reactive metabolites.
- Analyze and Consolidate:
  - 5.1. Compile all predicted data into a single summary report.
  - 5.2. Use visualization tools (e.g., bioavailability radar plots, scatter plots) to compare multiple compounds.
  - 5.3. Based on the overall profile, classify the compound as low, medium, or high risk and make a data-driven decision on whether to proceed with synthesis and experimental testing.

## Part 2: The Physicochemical Foundation of ADMET

The ADMET profile of a drug is not a series of disconnected properties; it is a direct consequence of its underlying physicochemical nature. For cyclopropyl-aryl-methylamines, the interplay between the lipophilic, rigid cyclopropyl ring and the ionizable amine dictates their behavior in a biological system.

The cyclopropyl group often reduces the basicity ( $pK_a$ ) of the adjacent amine compared to a simple alkyl group. This subtle modulation can have profound effects, most notably in reducing hERG liability, as a lower  $pK_a$  can decrease the proportion of the protonated amine that interacts with the potassium channel at physiological pH.[\[1\]](#)

| Property               | Predicted Range (Typical) | Causality and ADMET Impact                                                                                                                                       |
|------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MW (Daltons)           | 300 - 500                 | Influences overall drug-likeness and diffusion. Higher MW can negatively impact permeability and oral absorption. <a href="#">[16]</a>                           |
| pKa (amine)            | 7.5 - 9.5                 | Governs ionization at physiological pH. Lowering pKa can reduce hERG inhibition but may decrease aqueous solubility. <a href="#">[1]</a> <a href="#">[13]</a>    |
| cLogP                  | 2.5 - 4.5                 | High lipophilicity aids membrane crossing but can increase metabolic clearance, plasma protein binding, and hERG risk. <a href="#">[13]</a> <a href="#">[17]</a> |
| LogD at pH 7.4         | 1.5 - 3.5                 | A more accurate measure of effective lipophilicity for an ionizable amine. A key driver for permeability. <a href="#">[10]</a>                                   |
| TPSA (Å <sup>2</sup> ) | 40 - 75                   | Higher TPSA increases solubility but decreases BBB penetration. A TPSA < 90 Å <sup>2</sup> is often targeted for CNS drugs. <a href="#">[18]</a>                 |
| Rotatable Bonds        | 3 - 7                     | Increased flexibility can lead to poor oral bioavailability. The cyclopropyl group helps constrain this. <a href="#">[2]</a>                                     |

## Part 3: A Detailed Predicted ADMET Profile

## Absorption

For oral administration, a drug must be absorbed from the gastrointestinal tract. Predictions for cyclopropyl-aryl-methylamines generally suggest good passive intestinal absorption, driven by their moderate lipophilicity. However, their basic nature means they may be substrates of efflux transporters like P-glycoprotein (P-gp), which can limit net absorption.[\[4\]](#) Models based on Lipinski's Rule of Five are a first pass, but more sophisticated quantitative structure-activity relationship (QSAR) models for Caco-2 permeability provide a more nuanced prediction.[\[6\]](#)[\[19\]](#)

## Distribution

Once absorbed, the distribution profile is critical.

- **Plasma Protein Binding (PPB):** The lipophilic nature of this scaffold suggests moderate to high PPB is likely. High binding reduces the free fraction of the drug available to exert its effect or be metabolized.
- **Blood-Brain Barrier (BBB) Penetration:** This is a key property, as many drugs in this class target the central nervous system (CNS). The cyclopropyl group is known to be a favorable moiety for increasing brain permeability.[\[2\]](#) In silico models that predict the logBB (brain/blood concentration ratio) are essential. These models heavily weigh properties like TPSA, pKa, and LogP.[\[18\]](#) A compound with high TPSA and high P-gp efflux liability will be predicted to have poor CNS penetration.[\[4\]](#)[\[20\]](#)

## Metabolism: The Core Challenge

Metabolism is the most complex and critical aspect of the ADMET profile for this scaffold. The cyclopropyl group can protect adjacent positions from oxidation, but the cyclopropylamine moiety itself is a site of metabolic activation.[\[1\]](#)

- **Predicted Sites of Metabolism (SoM):** Computational tools predict that the primary metabolic hotspots are N-dealkylation, aromatic hydroxylation on the aryl ring, and, most importantly, oxidation of the cyclopropylamine itself.[\[15\]](#)
- **CYP450-Mediated Bioactivation:** The most significant metabolic liability arises from CYP-mediated oxidation, particularly by CYP1A2 and CYP3A4.[\[1\]](#)[\[5\]](#) This process does not simply add a hydroxyl group; it can trigger the opening of the strained cyclopropyl ring. The

mechanism is thought to involve an initial one-electron oxidation at the nitrogen, leading to a radical cation. This intermediate can collapse, breaking the C-C bond of the cyclopropane ring and ultimately forming highly reactive species like  $\alpha,\beta$ -unsaturated aldehydes.[5][21][22] These reactive metabolites can form covalent adducts with cellular macromolecules like glutathione (GSH) and proteins, leading to hepatotoxicity.[1][5] This is the mechanism implicated in the liver toxicity of the antibiotic trovafloxacin.[5][21]



[Click to download full resolution via product page](#)

Caption: Predicted bioactivation pathway of cyclopropylamines.

- CYP450 Inactivation: In addition to being substrates, cyclopropylamines can act as mechanism-based inactivators of CYP enzymes.[23] This can occur through the formation of a metabolic intermediate complex (MIC), where a metabolite (often a nitroso species formed after ring-opening) binds tightly to the heme iron of the CYP enzyme, rendering it inactive. [24][25] This can lead to significant drug-drug interactions.

## Toxicity

The primary predicted toxicities are directly linked to the scaffold's structure and metabolism.

- Hepatotoxicity: This is the most significant risk, stemming directly from the formation of reactive metabolites as described above.[1][5] In silico alerts for reactive metabolite formation will almost certainly be positive for this class of compounds.
- Cardiotoxicity (hERG Inhibition): The basic amine is a classic pharmacophore for hERG K<sup>+</sup> channel blockers, which can lead to fatal cardiac arrhythmias.[3][26] Prediction of hERG inhibition is a critical checkpoint. As noted, introducing the cyclopropyl group to lower the amine's pKa is a rational strategy to mitigate this risk, and in silico pKa and hERG models can guide this design process.[1][13]
- Mutagenicity: While the parent compounds are not typically predicted to be mutagenic, the formation of reactive electrophilic metabolites raises a concern for potential DNA adduct

formation, which would be flagged by in silico Ames prediction models.

## Part 4: From Prediction to Practice: A Tiered Experimental Validation Strategy

In silico predictions are powerful but must be confirmed by experimental data. A tiered, hierarchical approach ensures that resources are used efficiently, starting with high-throughput in vitro assays.



[Click to download full resolution via product page](#)

Caption: Tiered experimental validation workflow.

## Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

- Preparation: Thaw cryopreserved HLM on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a cofactor solution containing NADPH.
- Incubation: In a 96-well plate, combine buffer, HLM, and the test compound (final concentration typically 1  $\mu$ M). Pre-incubate at 37°C for 5 minutes.
- Initiate Reaction: Add the pre-warmed NADPH solution to start the metabolic reaction.
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
- Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
- Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance (CLint).

## Protocol 3: Glutathione (GSH) Trapping Assay for Reactive Metabolites

- Methodology: This assay is run similarly to the metabolic stability assay (Protocol 2).
- Key Difference: The incubation buffer is supplemented with a high concentration of glutathione (GSH), a physiological trapping agent for electrophilic reactive metabolites.
- Analysis: Instead of only quantifying the parent drug, the LC-MS/MS analysis is configured to search for the predicted mass of the GSH-conjugate of the reactive metabolite.
- Interpretation: The detection of a GSH-adduct is direct evidence for the formation of a reactive metabolite and is a significant red flag for potential hepatotoxicity.[\[1\]](#)

## Conclusion

The cyclopropyl-aryl-methylamine scaffold offers significant opportunities in drug design but comes with a distinct and predictable ADMET liability profile. An in silico-first approach is not merely advisable; it is essential for navigating the challenges this scaffold presents. The primary concerns are CYP-mediated metabolic bioactivation leading to potential hepatotoxicity and hERG channel inhibition leading to cardiotoxicity. Computational models provide the tools to predict these risks with increasing accuracy. They allow chemists to intelligently design molecules that, for instance, lower the amine pKa to reduce hERG risk or block predicted sites of metabolism to prevent bioactivation. By integrating these predictive methods with a tiered, logical experimental validation strategy, research organizations can harness the therapeutic potential of this valuable scaffold while minimizing the risk of late-stage failure.

## References

- J. Dong, N. Wang, Z. Yao, et al. (2018). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database. *Journal of Cheminformatics*.
- Plisson, F. & Piggott, A. M. (2019). Predicting blood-brain barrier permeability of marine-derived kinase inhibitors using ensemble classifiers reveals potential hits for neurodegenerative disorders. *Marine Drugs*.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. *Hypha Discovery Blogs*.
- Virk, M., et al. (2020). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. *Frontiers in Molecular Biosciences*.
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. *Archives of Biochemistry and Biophysics*.
- Keller, M., et al. (2023). Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning. *Journal of Nuclear Medicine*.
- Shirasaka, Y., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. *Pharmaceutics*.
- Subramanian, R., et al. (2010). Insights for Predicting Blood-Brain Barrier Penetration of CNS Targeted Molecules Using QSPR Approaches. *Journal of Chemical Information and Modeling*.
- Gantner, M. L., et al. (2020). New Insights into Ion Channels: Predicting hERG-Drug Interactions. *International Journal of Molecular Sciences*.
- Guan, L., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. *Briefings in Bioinformatics*.
- Lewis, D. F. V., et al. (2014). Computational approaches to predict drug metabolism. *Current Drug Metabolism*.

- Nicklaus, M. Tools for Prediction of Drug Metabolism and Metabolites. Grantome.
- Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. *Journal of the American Chemical Society*.
- Tele-Tanase, C., et al. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. *Journal of Medicinal Chemistry*.
- Parvattaneni, N., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. *Chemical Research in Toxicology*.
- Parvattaneni, N., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. *Chemical Research in Toxicology*.
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. *ResearchGate*.
- Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. *Frontiers in Chemistry*.
- Czodrowski, P., et al. (2009). Computational approaches to predict drug metabolism. *Expert Opinion on Drug Metabolism & Toxicology*.
- Brand, S., & J. Schmidt. (2002). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. *Chemical Reviews*.
- Zhang, Y. H., et al. (2010). hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone. *The Journal of Physiology*.
- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. *Journal of the American Chemical Society*.
- Jackson, S., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. *Journal of Pharmaceutical Analysis*.
- Stolarczyk, E., et al. (2021). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. *Molecules*.
- MedChemProf. (2020). off-target effects of drugs. *YouTube*.
- Agilent. (n.d.). ADME Assays. *Agilent Technologies*.
- Al-Attas, R., et al. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. *Journal of Applied Pharmaceutical Science*.
- Obach, R. S., & G. J. Ellens, H. (2021). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. *Clinical Tree*.
- Sala, L., et al. (2015). Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine. *Physiological Reports*.

- Sharma, S., et al. (2019). Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. *Journal of Molecular Structure*.
- Wikipedia. (2024). Methadone. Wikipedia.
- Chilmonczyk, Z., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. *Molecules*.
- De, P. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen.
- Smietana, K. (2018). The influence of calculated physicochemical properties of compounds on their ADMET profiles. College of Charleston.
- Khan, S., et al. (2022). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. ResearchGate.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. *Journal of Pharmaceutical Reports*.
- L. F. S. dos Santos, et al. (2025). Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. arXiv.
- Al-Attas, R., et al. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals.
- Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Creative Biolabs.
- Guest, I., & Varma, D. R. (1991). Developmental toxicity of methylamines in mice. *Journal of Toxicology and Environmental Health*.
- Daruka, D., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. *Pharmaceutics*.
- van de Waterbeemd, H. (2002). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate.
- VLS3D. (2025). ADMET predictions. VLS3D.COM.
- Dong, J., et al. (2018). An overview of ADMET properties that can be evaluated by ADMETlab. ResearchGate.
- El-Sayed, N., et al. (2023). List of ADME/T and physicochemical properties of standard drugs and compounds 5-12. ResearchGate.
- Datta-Mannan, A., & B. H. D'Souza. (2022). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. AAPS PharmSciTech.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [hyphadiscovery.com](http://hyphadiscovery.com) [hyphadiscovery.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC  
[pmc.ncbi.nlm.nih.gov]
- 4. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC  
[pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 8. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC  
[pmc.ncbi.nlm.nih.gov]
- 11. [2502.16378] Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 12. [VLS3D.COM: LIST OF COMPUTERS TOOLS](http://vls3d.com) [vls3d.com]
- 13. [pascal-cofc.library.cofc.edu](http://pascal-cofc.library.cofc.edu) [pascal-cofc.library.cofc.edu]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [youtube.com](http://youtube.com) [youtube.com]
- 18. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 19. [mdpi.com](http://mdpi.com) [mdpi.com]
- 20. [ingeniebio.com](http://ingeniebio.com) [ingeniebio.com]

- 21. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja05352a001)
- 22. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja05352a002)
- 23. [Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference \[frontiersin.org\]](https://doi.org/10.3389/fchem.2020.600001)
- 24. [Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/16532332/)
- 25. [researchgate.net \[researchgate.net\]](https://www.researchgate.net/publication/303427177)
- 26. [Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/16532332/)
- To cite this document: BenchChem. [Predicted ADMET properties of cyclopropyl-aryl-methylamines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586217#predicted-admet-properties-of-cyclopropyl-aryl-methylamines\]](https://www.benchchem.com/product/b1586217#predicted-admet-properties-of-cyclopropyl-aryl-methylamines)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)